molecular formula C7H5F3INO3S B13443406 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol

2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol

Cat. No.: B13443406
M. Wt: 367.09 g/mol
InChI Key: PXAGOHJOFCUKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl sulphonyl group attached to a phenol ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution reaction, where an iodine atom is introduced to the phenol ringThe amino group is then added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl sulphonyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom and amino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol: Similar structure but with a nitro group instead of an amino group.

    2-Amino-4-[(trifluoromethyl)sulphonyl]phenol: Lacks the iodine atom.

    2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol: Contains a bromine atom instead of iodine.

Uniqueness

2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies .

Properties

Molecular Formula

C7H5F3INO3S

Molecular Weight

367.09 g/mol

IUPAC Name

2-amino-6-iodo-4-(trifluoromethylsulfonyl)phenol

InChI

InChI=1S/C7H5F3INO3S/c8-7(9,10)16(14,15)3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2

InChI Key

PXAGOHJOFCUKER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)O)I)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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